5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(furan-2-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a small molecule inhibitor that has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research indicates that derivatives of furan and piperazine possess antimicrobial and antifungal properties. For instance, azole derivatives synthesized from furan-2-carbohydrazide, including triazole compounds with piperazine moieties, have demonstrated activity against a range of microorganisms (Başoğlu et al., 2013). Additionally, novel furan/thiophene and piperazine-containing bis(1,2,4-triazole) Mannich bases showed significant in vitro and in vivo fungicidal activity against several test plant fungi, suggesting potential applications in agricultural research and development (Wang et al., 2015).
Antidepressant and Anxiolytic Effects
Compounds featuring a combination of furan and piperazine structures have been evaluated for their antidepressant and anxiolytic effects. A novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were synthesized and tested for their antidepressant activities using Porsolt’s behavioral despair (forced swimming) test, showing significant activity (Kumar et al., 2017).
ACE Inhibition for Hypertension
Derivatives incorporating elements of furan and piperazine have been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors, a key target for hypertension treatment. Novel triazole derivatives synthesized from 5-hydroxy indanone, reacted with various piperazine derivatives, were evaluated as ACE inhibitors, showing activity comparable to clinical drugs like Lisinopril, indicating potential for cardiovascular disease management (Vulupala et al., 2018).
Anticancer Activity
Further research into oxazole derivatives, including the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, has revealed their potential for anticancer activity. These compounds exhibited growth inhibitory and cytostatic activities against sensitive cell lines at submicromolar concentrations, suggesting a framework for developing new anticancer drugs (Kachaeva et al., 2018).
Eigenschaften
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-11-12-17(25-15(19-12)13-3-1-9-23-13)21-7-5-20(6-8-21)16(22)14-4-2-10-24-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSPJDOLVSVABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.